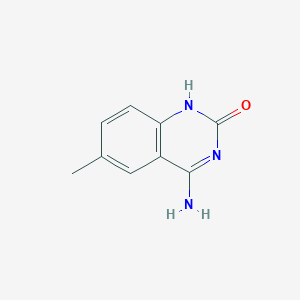

4-Amino-6-methylquinazolin-2(1h)-one

Description

Structure

3D Structure

Properties

CAS No. |

869486-03-3 |

|---|---|

Molecular Formula |

C9H9N3O |

Molecular Weight |

175.19 g/mol |

IUPAC Name |

4-amino-6-methyl-1H-quinazolin-2-one |

InChI |

InChI=1S/C9H9N3O/c1-5-2-3-7-6(4-5)8(10)12-9(13)11-7/h2-4H,1H3,(H3,10,11,12,13) |

InChI Key |

UZWGTGBYZQKTPU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)N=C2N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Quinazolinone Core Construction and Derivatization

Classical and Established Synthetic Routes to the Quinazolinone Scaffold

Traditional methods for the synthesis of quinazolinones have been well-established for over a century and continue to be valuable tools in organic synthesis. These routes typically involve the condensation of readily available starting materials under thermal or acid/base-catalyzed conditions.

Niementowski Reaction and its Variants

The Niementowski reaction, first reported in 1895, is a cornerstone of quinazolinone synthesis. The classical approach involves the thermal condensation of anthranilic acid with an amide to form 3,4-dihydro-4-oxoquinazolines. This reaction proceeds via an initial acylation of the amino group of anthranilic acid by the amide, followed by cyclization and dehydration. The reaction is typically carried out at elevated temperatures, often between 130-150°C.

A significant variant of this reaction utilizes formamide (B127407), which serves as both the reactant and sometimes the solvent, to produce the parent 4(3H)-quinazolinone. Microwave irradiation has been successfully applied to the Niementowski reaction, dramatically reducing reaction times from hours to minutes and often improving yields. rsc.orgacs.org For instance, the microwave-assisted reaction of anthranilic acid with formamide under solvent-free conditions provides a rapid and efficient route to quinazolinone. rsc.org

Further modifications have extended the scope of the Niementowski reaction to the synthesis of 2,3-disubstituted-4(3H)-quinazolinones by replacing the traditionally used amides with a combination of carboxylic acids and primary amines. nih.gov This solvent-free microwave irradiation method is considered an environmentally benign approach. nih.govrsc.org

| Reactants | Conditions | Product | Yield | Reference |

| Anthranilic acid, Formamide | Microwave (unmodified oven), solvent-free | 4(3H)-Quinazolinone | High purity | Khajavi et al., 1998 rsc.org |

| Anthranilic acids, Formamide | Acidic alumina, silica (B1680970) gel, or montmorillonite (B579905) K-10, Microwave | Substituted quinazolinones | Good to excellent | Balalaie et al., 2001 rsc.org |

| Aromatic/heteroaromatic carboxylic acid, Amine | Microwave, solvent-free | 2,3-disubstituted-4(3H)-quinazolinones | Good | Desai and Desai nih.govrsc.org |

Condensation Reactions of Anthranilic Acid Derivatives

The condensation of anthranilic acid and its derivatives, such as 2-aminobenzamide (B116534), with various carbonyl compounds or their equivalents is a widely employed strategy for constructing the quinazolinone scaffold. These reactions often proceed through an initial N-acylation followed by cyclization.

A common method involves the reaction of anthranilic acid with acyl chlorides to form N-acylanthranilic acids. These intermediates can then be cyclized in the presence of a dehydrating agent like acetic anhydride (B1165640) to yield a benzoxazinone (B8607429), which upon reaction with ammonia (B1221849) or amines, furnishes the corresponding quinazolinone. chim.itnih.gov This two-step, one-pot approach is highly versatile.

Three-component reactions involving anthranilic acid, an orthoester (such as triethyl orthoformate), and an amine are particularly efficient for the synthesis of 2,3-disubstituted quinazolinones. These reactions can be catalyzed by various reagents, including strontium chloride hexahydrate (SrCl2·6H2O) under solvent-free conditions at room temperature, offering advantages such as mild reaction conditions and simple work-up procedures. chim.it

| Starting Materials | Reagents | Product | Key Features | Reference |

| Anthranilic acid | Acyl chloride, then amine | 2,3-disubstituted quinazolinone | Versatile, often high-yielding | chim.itnih.gov |

| Anthranilic acid, orthoester, amine | SrCl2·6H2O | 2,3-disubstituted quinazolinone | Solvent-free, room temperature, good yields | chim.it |

| 2-aminobenzamide | Aldehydes | 2,3-dihydroquinazolin-4(1H)-ones | Catalyst-free, water as solvent | frontiersin.org |

Approaches from Isatins and Benzoxazinones

Isatins and benzoxazinones are valuable intermediates in the synthesis of quinazolinones, offering alternative disconnection approaches.

From Isatins: Isatins can be converted to quinazolinones through ring-expansion reactions. For example, a synergetic tert-butyl hydroperoxide/K3PO4-promoted oxidative cyclization of isatins with amidine hydrochlorides at room temperature provides a facile route to various functionalized quinazolin-4(3H)-ones. frontiersin.org Another approach involves an iron(III)-mediated cascade/decarbonylation cyclization reaction of isatins with trifluoroacetic acid chlorides to synthesize 2-(trifluoromethyl)quinazoline-4(3H)-ones. nih.gov

From Benzoxazinones: Benzoxazinones, which are readily prepared from anthranilic acids, are versatile precursors to quinazolinones. The reaction of a 1,3-benzoxazin-4-one with a primary amine leads to the opening of the oxazinone ring, followed by cyclization to the quinazolinone. This method is highly efficient and allows for the introduction of a wide variety of substituents at the 3-position of the quinazolinone ring. chim.ittandfonline.com The reaction can be carried out in various solvents, with DMF often providing higher yields. chim.ittandfonline.com The use of deep eutectic solvents in combination with microwave irradiation represents a green chemistry approach for this transformation. researchgate.netresearchgate.net

| Precursor | Reagents | Product | Key Features |

| Isatin, Amidine hydrochloride | t-BuOOH, K3PO4 | Functionalized quinazolin-4(3H)-one | Room temperature, facile synthesis |

| Isatin, Trifluoroacetic acid chloride | Fe(III) catalyst | 2-(Trifluoromethyl)quinazoline-4(3H)-one | Efficient cascade reaction |

| Benzoxazinone, Primary amine | Various solvents (e.g., DMF, ethanol) | 3-Substituted quinazolin-4(3H)-one | Versatile, high-yielding |

| Benzoxazinone, Amine | Deep eutectic solvent, Microwave | 3-Substituted quinazolin-4(3H)-one | Green chemistry approach |

Modern Catalytic and Environmentally Benign Synthetic Strategies

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. For quinazolinone synthesis, this has translated into a focus on transition-metal catalysis and the adoption of green chemistry principles. nih.gov These modern approaches often offer milder reaction conditions, higher atom economy, and broader functional group tolerance compared to classical methods.

Green Chemistry Principles in Quinazolinone Synthesis

Enzymatic and Photocatalytic Methods

In the quest for greener and more efficient chemical transformations, enzymatic and photocatalytic methods have emerged as powerful tools in organic synthesis. The construction of the quinazolinone core has benefited significantly from these approaches, which often proceed under mild conditions with high selectivity, minimizing the need for harsh reagents and reducing waste.

A notable development combines the selectivity of enzymatic catalysis with the clean energy of photocatalysis to achieve a rapid and highly efficient synthesis of functionalized quinazolinones. In one such method, the enzyme α-Chymotrypsin catalyzes the cyclization of an aldehyde and 2-aminobenzamide. This is followed by a White LED-induced oxidation of the resulting 2-phenyl-2,3-dihydroquinazolin-4(1H)-one to furnish the final quinazolinone product. This synergistic approach has demonstrated remarkable efficiency, achieving yields as high as 99% within a short reaction time of just two hours. mdpi.comnih.gov

Photocatalysis has also been employed independently for quinazolinone synthesis. Visible light-mediated methods, sometimes in conjunction with a photocatalyst, have been developed to facilitate the cyclization of starting materials like 2-aminobenzamides and aldehydes (or alcohols, which are oxidized in situ to aldehydes). mdpi.com These methods align with the principles of green chemistry by utilizing light as a renewable energy source.

Multicomponent Reactions (MCRs) for Quinazolinone Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly valued for their efficiency and ability to rapidly generate molecular diversity. nih.gov Several MCRs have been successfully applied to the synthesis of the quinazolinone scaffold, providing access to a wide range of structurally diverse derivatives from simple and readily available starting materials.

One of the most prominent MCRs utilized for this purpose is the Ugi four-component reaction (Ugi-4CR). This reaction has been employed in orthogonal, two-step protocols to achieve the rapid synthesis of diverse substituted polycyclic quinazolinones. nih.govnih.gov For instance, an ammonia-Ugi-4CR followed by a palladium-catalyzed annulation represents one such pathway. nih.gov Another approach involves the unprecedented use of cyanamide (B42294) as the amine component in an Ugi-4CR, followed by a radical cyclization to construct the quinazolinone core. nih.gov These MCR-based strategies are particularly powerful for building complex, biologically interesting compounds in a limited number of synthetic steps. nih.gov

Other MCRs have also been developed for quinazolinone synthesis. For example, a one-pot, three-component reaction of aromatic aldehydes, isatoic anhydride, and urea (B33335) under solvent-free conditions using a solid-supported acid catalyst has been reported for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. researchgate.net Another efficient one-pot, three-component assembly involves the reaction of arenediazonium salts, nitriles, and bifunctional aniline (B41778) derivatives to yield diversely substituted 3,4-dihydroquinazolines and quinazolin-4(3H)-ones. researchgate.net These MCRs offer significant advantages in terms of operational simplicity, high atom economy, and the ability to generate libraries of compounds for biological screening. mdpi.com

Stereoselective and Asymmetric Synthesis of Chiral Quinazolinones

The synthesis of enantiomerically pure chiral quinazolinones is of great interest, as the stereochemistry of a molecule often plays a critical role in its biological activity. Consequently, significant research has been directed towards the development of stereoselective and asymmetric methods for the synthesis of these compounds. These methods aim to control the three-dimensional arrangement of atoms, leading to the formation of a single enantiomer or a significant enrichment of one enantiomer over the other.

Various catalytic systems have been explored for the asymmetric synthesis of axially chiral quinazolinones, a class of compounds that possess chirality due to restricted rotation around a single bond. juniperpublishers.comrsc.org Methodologies such as atroposelective halogenation, kinetic resolution, condensation-oxidation, and photoredox deracemization have been successfully employed. rsc.org

For instance, enzyme-catalyzed atroposelective bromination has been used to synthesize C-N axially chiral quinazolinones. juniperpublishers.com In another approach, a palladium-catalyzed asymmetric reductive desymmetrization reaction of 3-(2,6-dibromophenyl)quinazolin-4-one has been shown to produce axially chiral products with high enantiomeric excess. juniperpublishers.com Copper-catalyzed C-O cross-coupling reactions, utilizing novel peptide ligands, have also been developed for the enantioselective synthesis of axially chiral quinazolinones. juniperpublishers.com Furthermore, chiral phosphoric acid catalysts have proven effective in the one-step catalytic synthesis of 3-aryl-4(3H)-quinazolinones with high enantioselectivity. juniperpublishers.com Biomimetic asymmetric reduction of quinazolinones using chiral and regenerable NAD(P)H models has also been reported to yield chiral dihydroquinazolinone derivatives with high enantiomeric excess. researchgate.net

These advanced synthetic strategies underscore the progress in controlling stereochemistry during quinazolinone synthesis, paving the way for the preparation of novel chiral molecules with potentially enhanced therapeutic properties.

Specific Derivatization and Functionalization Strategies for 4-Amino-6-methylquinazolin-2(1H)-one Analogues

The biological activity of quinazolinone derivatives can be significantly modulated by introducing various functional groups at different positions of the heterocyclic core. For this compound, the amino group at the C4 position and the methyl group at the C6 position are key sites for chemical modification to generate a library of analogues with diverse properties.

Strategies for Modifying the Amino Group at C4 and Methyl Group at C6

Modification of the C4-Amino Group:

The primary amino group at the C4 position is a versatile handle for a variety of chemical transformations. Common strategies include:

N-Acylation: The amino group can be readily acylated using acid chlorides or anhydrides to form the corresponding amides. This transformation can alter the electronic properties and steric bulk at this position. For example, acetylation of 2-aminoquinazolin-4(3H)-one derivatives has been achieved using acetic anhydride and triethylamine. nih.gov

N-Alkylation: Introduction of alkyl groups on the amino nitrogen can be achieved through reactions with alkyl halides. This modification can influence the lipophilicity and hydrogen bonding capabilities of the molecule.

Formation of Schiff Bases: Condensation of the amino group with various aldehydes can lead to the formation of Schiff bases (imines). These can serve as intermediates for further functionalization or can themselves impart biological activity.

Urea and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates can yield urea or thiourea derivatives, respectively. These functional groups can introduce additional hydrogen bonding donors and acceptors.

Modification of the C6-Methyl Group:

The methyl group at the C6 position, while less reactive than the amino group, can also be functionalized, often requiring more forcing conditions or initial conversion to a more reactive group. Strategies include:

Oxidation: The methyl group can potentially be oxidized to an aldehyde, carboxylic acid, or hydroxymethyl group, providing a handle for further derivatization.

Halogenation: Radical halogenation can introduce a halogen atom onto the methyl group, creating a benzylic halide that is susceptible to nucleophilic substitution.

Conversion to a Halogen for Cross-Coupling: A multi-step sequence can be envisioned where the methyl group is first converted to a more versatile functional group, such as a halogen (e.g., bromine or iodine), via reactions like electrophilic aromatic substitution on the quinazolinone ring. This halogenated intermediate can then participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce a wide range of aryl, alkynyl, or alkenyl substituents. mdpi.comnih.govresearchgate.net

The following table summarizes some potential derivatization strategies for the C4-amino and C6-methyl groups:

| Functional Group | Derivatization Strategy | Reagents and Conditions | Resulting Moiety |

| C4-Amino | N-Acylation | Acid chloride/anhydride, base | Amide |

| N-Alkylation | Alkyl halide, base | Alkylated amine | |

| Schiff Base Formation | Aldehyde, acid/base catalyst | Imine | |

| Urea Formation | Isocyanate | Urea | |

| C6-Methyl | Oxidation | Oxidizing agent (e.g., KMnO₄, CrO₃) | Carboxylic acid, Aldehyde |

| Halogenation | N-Bromosuccinimide (NBS), initiator | Bromomethyl | |

| Cross-Coupling (via halogenation) | Halogenating agent, then Pd catalyst, coupling partner | Aryl, Alkynyl, etc. |

Substitution Patterns and Their Synthetic Feasibility at N1, C2, C3, C4, C6, C7, and C8 of the Quinazolinone Ring

The synthetic feasibility of introducing substituents at various positions of the this compound ring is crucial for generating a diverse library of analogues. The reactivity of each position is influenced by the existing substituents.

N1 Position: The N1 position can be alkylated, although this may be less favored than N3-alkylation in some quinazolinone isomers. The presence of the C2-keto group can influence the acidity of the N1-proton. Alkylation at N1 can be achieved using alkyl halides in the presence of a base.

C2 Position: The C2 position in the 2(1H)-one tautomer is a carbonyl group. However, in the context of building the quinazolinone ring, substitution at C2 is often dictated by the choice of starting materials. For instance, using different ortho-esters in a multicomponent reaction can introduce various substituents at the C2 position. nih.gov Post-synthetic modification at C2 is less common for the 2-oxo derivative but can be achieved in related quinazoline (B50416) systems.

N3 Position: In many quinazolinone systems, the N3 position is a common site for substitution. Alkylation or arylation at this position can be readily achieved. For 2-methyl-3-substituted-quinazolin-4(3H)-ones, the N3-substituent is often introduced by reacting a benzoxazinone intermediate with a primary amine. nih.gov

C4 Position: As discussed, the C4-amino group is a key site for derivatization through various reactions targeting the nitrogen atom. Direct substitution of the amino group itself is less common without prior transformation.

C6 Position: The existing methyl group at C6 can be functionalized as described previously. Furthermore, if starting from a halogenated precursor (e.g., 6-bromo or 6-iodoanthranilic acid), a wide variety of substituents can be introduced at this position via palladium-catalyzed cross-coupling reactions. nih.gov

C7 and C8 Positions: The C7 and C8 positions on the benzene (B151609) ring are susceptible to electrophilic aromatic substitution, although the directing effects of the existing amino, methyl, and amide functionalities will influence the regioselectivity. Halogenation at these positions can provide handles for subsequent cross-coupling reactions. For instance, in related quinazolinone systems, substitutions at the C7 and C8 positions have been shown to influence biological activity. nih.gov

The following table provides a general overview of the synthetic feasibility for substitution at various positions of the quinazolinone ring, with the understanding that the specific reactivity of this compound may require tailored conditions.

| Position | Type of Substitution | Feasibility and Common Methods |

| N1 | Alkylation, Arylation | Feasible; reaction with electrophiles (e.g., alkyl halides) in the presence of a base. |

| C2 | Varied Substituents | Primarily determined by the choice of starting materials during ring synthesis. |

| N3 | Alkylation, Arylation | Highly feasible; often introduced from the corresponding amine during cyclization. |

| C4 | Derivatization of Amino Group | Highly feasible for N-acylation, N-alkylation, Schiff base formation, etc. |

| C6 | Functionalization of Methyl Group / Cross-Coupling | Feasible; oxidation, halogenation of the methyl group, or Pd-catalyzed cross-coupling from a halogenated precursor. |

| C7 | Electrophilic Substitution / Cross-Coupling | Feasible; subject to directing group effects. Halogenation followed by cross-coupling is a common strategy. |

| C8 | Electrophilic Substitution / Cross-Coupling | Feasible; similar to C7, regioselectivity is a key consideration. |

Pre Clinical Pharmacological Investigations of Quinazolinone Derivatives: Mechanisms and Target Interactions

Antineoplastic Activities and Molecular Mechanisms in Pre-clinical Models

Quinazolinone-based compounds have demonstrated a broad spectrum of antitumor activities in preclinical studies. nih.gov Their mechanisms of action are diverse, targeting key proteins and signaling pathways that are often dysregulated in cancer. nih.gov These activities are largely attributed to the versatile chemical scaffold of the quinazoline (B50416) ring, which allows for modifications that can enhance potency and selectivity for various molecular targets. nih.gov

Epidermal Growth Factor Receptor (EGFR) Inhibition

A significant number of 4-anilinoquinazoline (B1210976) derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.govresearchgate.net Overexpression or mutation of EGFR is a common feature in many solid tumors, making it a critical target for anticancer therapies. nih.gov These inhibitors typically function by competing with ATP at the kinase domain of the receptor, thereby blocking the downstream signaling pathways that promote cell proliferation and survival. nih.govoncotarget.com The 4-anilinoquinazoline scaffold is considered an essential component for effective binding to the EGFR active site. frontiersin.org

Phosphoinositide 3-Kinase (PI3K) Pathway Modulation

The Phosphoinositide 3-Kinase (PI3K) signaling pathway is one of the most frequently activated pathways in human cancers, playing a crucial role in cell growth, survival, and metabolism. nih.govmdpi.com Several 4-aminoquinazoline derivatives have been designed and synthesized as inhibitors of PI3K, with some showing selectivity for specific isoforms like PI3Kα. nih.gov By inhibiting PI3K, these compounds can effectively block the activation of downstream effectors such as Akt, leading to the suppression of tumor cell proliferation. oncotarget.comnih.gov The development of photoswitchable PI3K inhibitors based on a 4-methylquinazoline (B149083) derivative has also been explored. researchgate.net

Cyclooxygenase-2 (COX-2) Inhibition and Cell Proliferation Regulation

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflammatory sites and various cancers. nih.govmdpi.com Inhibition of COX-2 has been shown to reduce inflammation and can have antitumor effects. nih.govresearchgate.net While direct studies on 4-Amino-6-methylquinazolin-2(1h)-one are lacking, the broader class of quinazolinone derivatives has been investigated for anti-inflammatory properties, which may involve the modulation of pathways involving COX-2. Selective COX-2 inhibitors can reduce the production of prostaglandins (B1171923) that are involved in inflammation and cell proliferation. nih.govyoutube.com

Matrix Metalloproteinase-13 (MMP-13) Inhibition

Matrix Metalloproteinase-13 (MMP-13) is a key enzyme involved in the degradation of the extracellular matrix, particularly type II collagen, and its overactivity is implicated in conditions like osteoarthritis and cancer metastasis. nih.govpatsnap.comresearchgate.net The development of selective MMP-13 inhibitors is an active area of research to prevent tissue destruction in these diseases. nih.govnih.gov Although specific data on this compound is unavailable, the design of small molecule inhibitors targeting MMPs often involves heterocyclic scaffolds that could potentially include quinazolinone structures.

Inhibition of Aurora Kinase and Dual Aromatase Sulfatase

Aurora kinases are critical regulators of mitosis, and their inhibition can lead to defects in cell division and subsequent cell death in cancer cells. mdpi.comnih.gov Several quinazolin-4(3H)-one and 4-aminoquinazoline derivatives have been developed as potent inhibitors of Aurora kinases A and B. mdpi.comnih.gov

In the context of hormone-dependent cancers, dual aromatase-sulfatase inhibitors (DASIs) present a promising therapeutic strategy by simultaneously blocking two key enzymes in estrogen biosynthesis. nih.govrsc.org While specific research on this compound as a DASI is not available, the development of such dual inhibitors often utilizes core structures that can be adapted from various heterocyclic compounds.

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

A common outcome of targeting the aforementioned pathways with quinazolinone derivatives is the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. nih.govmdpi.comnih.gov For instance, inhibition of the PI3K pathway by 4-aminoquinazoline derivatives has been shown to cause G1 cell cycle arrest and induce apoptosis through the mitochondrial-dependent pathway. nih.gov Similarly, compounds that inhibit Aurora kinases can lead to cell cycle arrest in the G2/M phase, followed by apoptosis. mdpi.com The ability of these compounds to halt cell cycle progression and trigger apoptosis is a key measure of their antineoplastic potential.

Inhibition of Tumor Cell Migration, Invasion, and Angiogenesis

The metastatic spread of cancer, which involves cell migration, invasion, and the formation of new blood vessels (angiogenesis), is a major cause of mortality. ebi.ac.uk Consequently, agents that can inhibit these processes are of significant therapeutic interest. researchgate.net Quinazoline derivatives have shown potential in this area. For instance, 2,4-Diamino-Quinazoline (2,4-DAQ) has been demonstrated to inhibit the migration and invasion of gastric cancer cells. nih.gov In vivo studies using a nude mouse model showed that treatment with 2,4-DAQ suppressed the growth of human gastric tumor xenografts, suggesting that the Wnt-signaling pathway, which is targeted by this compound, is a viable therapeutic target for inhibiting tumorigenesis. nih.gov The ability of cancer cells to migrate is a critical factor in their metastatic potential, and compounds that possess anti-migratory activity could help limit the progression of metastatic cancer. researchgate.net

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. ebi.ac.uk Certain 4-anilinoquinazoline derivatives have been investigated as inhibitors of the epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation and survival. nih.gov By blocking signaling pathways like EGFR, these compounds can exert cytotoxic effects and potentially interfere with tumor-promoting processes such as angiogenesis. nih.gov

Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) Pathway Modulation

The Nuclear Factor kappa B (NF-κB) signaling pathway is a critical regulator of gene expression involved in inflammation, immune responses, cell proliferation, and survival. encyclopedia.pub Its hyperactivation is a characteristic feature of many cancers and inflammatory diseases, making it an attractive target for therapeutic intervention. encyclopedia.pub

Quinazoline derivatives have been specifically designed to modulate this pathway. The compound EVP4593 (4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine), also known as QNZ, was synthesized as a potent antagonist of NF-κB signaling, capable of blocking its activity at nanomolar concentrations. encyclopedia.pub In the absence of a stimulus, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκB. frontiersin.org Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for pro-inflammatory cytokines like TNFα and IL-1β. frontiersin.orgnih.gov The ability of quinazoline derivatives like EVP4593 to inhibit this pathway underscores their potential in managing conditions driven by NF-κB hyperactivation. encyclopedia.pub The mTORC1 pathway can also regulate inflammation via NF-κB, and this axis has been shown to modulate the rate of amino acid catabolism by controlling the expression of key enzymes. nih.gov

Antimicrobial Activities (Antibacterial, Antifungal, Antitubercular)

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. nih.gov The quinazolin-4(3H)-one scaffold has been identified as a promising framework for the development of novel antimicrobial drugs due to its broad spectrum of activity. sapub.orgmdpi.comnih.gov Various derivatives have demonstrated significant antibacterial and antifungal properties against pathogenic strains. researchgate.netresearchgate.net For example, certain 3-amino-2-methyl-quinazolin-4(3H)-one Schiff's base hybrids have been reported to display notable antimicrobial activities. researchgate.net Similarly, newly synthesized 3-amino-2-methyl-quinazolin-4(3H)-one derivatives showed moderate to good in vitro antibacterial activity against Escherichia coli, Staphylococcus aureus, and Proteus mirabilis. sapub.org

The strategic incorporation of different biologically active groups onto the quinazolinone core has been a key strategy in developing these agents. nih.gov Research has shown that specific substitutions can enhance potency against various bacterial and fungal species. mdpi.com

| Compound Class | Target Organism(s) | Observed Activity | Reference |

|---|---|---|---|

| 3-Amino-2-methyl-quinazolin-4(3H)-one derivatives | Escherichia coli, Staphylococcus aureus, Proteus mirabilis | Moderate to good antibacterial activity | sapub.org |

| 3-Amino-6-iodo-2-methyl-quinazolin-4(3H)-one | Staphylococcus aureus, Bacillus species, Pseudomonas aeruginosa | Promising antibacterial activity | researchgate.net |

| Quinazolin-4(3H)-one-hydrazone derivatives | S. aureus, E. coli, S. typhimurium, C. albicans, M. phaseolina | Potent antibacterial and antifungal activity | mdpi.com |

| 2-Methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one | Staphylococcus aureus | Most active antibacterial agent (MIC 1.95 μg/mL) | nih.gov |

Quorum Sensing Inhibition Mechanisms

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate collective behaviors, such as biofilm formation and virulence factor production, in response to population density. nih.govnih.gov Inhibiting QS is an attractive anti-pathogenic strategy as it can disarm bacteria without killing them, potentially reducing the selective pressure for resistance development. researchgate.net

The quinazolinone scaffold has proven to be an effective mimic of the natural signaling molecules used in QS. Specifically, these compounds can mimic the 2-heptyl-3-hydroxyquinolin-4(1H)-one (PQS) molecule, a key signal in Pseudomonas aeruginosa, allowing them to bind to the PqsR transcriptional regulator. researchgate.netnih.gov This binding acts as an antagonist, inhibiting the entire QS cascade. Studies have shown that novel quinazolinone analogues can achieve significant inhibition of PQS activity. For example, compound 6b in one study demonstrated high inhibitory activity (73.4% at 100 µM) without affecting bacterial growth, indicating a specific anti-QS mechanism. nih.gov

Inhibition of Microbial Enzymes

A key strategy in developing antimicrobials is the targeting of essential microbial enzymes that are absent in humans. DNA gyrase, a bacterial topoisomerase, is a prime target as it is crucial for DNA replication, repair, and transcription. nih.govmdpi.com Several quinazolinone derivatives have been identified as potent inhibitors of DNA gyrase. mdpi.com

For instance, N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have been discovered as novel inhibitors of the DNA gyrase subunit B (GyrB). nih.gov Through structural modification and optimization, compounds with potent inhibitory activity against GyrB were identified, with IC50 values in the sub-micromolar range. These compounds also demonstrated significant antibacterial activity against methicillin-resistant S. aureus (MRSA), a high-priority pathogen. nih.gov This mechanism of action, leading to cell death through the disruption of DNA processes, highlights the potential of quinazolinone derivatives as effective antibiotics against drug-resistant bacteria. nih.govmdpi.com

Anti-inflammatory Activities and Molecular Pathways

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation contributes to a variety of diseases. nih.gov Quinazolinone derivatives have been widely investigated for their anti-inflammatory properties. nih.govresearchgate.net Numerous studies have synthesized and evaluated new 4(1H)-quinazolinones, demonstrating their ability to reduce inflammation in preclinical models such as the carrageenan-induced paw edema test. nih.gov Structure-activity relationship studies have suggested that specific substitutions on the quinazolinone ring, such as isopropyl or cyclopropyl (B3062369) groups and the presence of a halogen atom, can optimize anti-inflammatory potency. nih.gov The broad anti-inflammatory potential of the quinazoline and quinazolinone family of scaffolds has been consistently reported across various studies. researchgate.netmdpi.com

Modulation of Inflammatory Mediators (IL-1β, TNF-α, iNOS)

The biological activity of anti-inflammatory compounds is often mediated by their ability to modulate the production and signaling of key inflammatory mediators. nih.govnih.gov These mediators include pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), as well as enzymes such as inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO), a key signaling molecule in inflammation. nih.govmdpi.com

Derivatives of heterocyclic systems, including quinazolines, have been shown to suppress the production of these critical mediators. For example, certain bioactive compounds can inhibit the release of NO and TNF-α from macrophages. mdpi.com Studies on related quinoxaline (B1680401) derivatives have shown that they can decrease the levels of pro-inflammatory IL-1β and TNF-α. nih.gov The suppression of these mediators is often linked to the inhibition of underlying signaling pathways, such as the NF-κB pathway, which controls the transcription of many pro-inflammatory genes. mdpi.com By reducing the levels of IL-1β, TNF-α, and the activity of iNOS, quinazolinone-based compounds can effectively dampen the inflammatory response, indicating their therapeutic potential for treating inflammatory diseases. nih.govmdpi.com

Antimalarial Activities

No specific studies detailing the antimalarial activity of this compound were identified. Research in this area has largely focused on the 4-aminoquinoline (B48711) scaffold, which is structurally different from the quinazolinone core. nih.govscienceopen.comnih.gov Studies on other quinazoline derivatives, such as 2-anilino-4-amino quinazolines, have shown some potential, but these are distinct molecules. acs.org

Anticonvulsant Activities and Neurotransmitter Receptor Interactions

There is no available preclinical data on the anticonvulsant properties of this compound. The broader class of quinazolin-4(3H)-ones has been investigated for anticonvulsant effects, with some derivatives showing activity in various seizure models. nih.govmdpi.com

Gamma-Aminobutyric Acid Type A (GABAa) Receptor Modulation

Specific interactions between this compound and the GABAa receptor have not been documented in the scientific literature. The anticonvulsant effects of some quinazolinone analogues, like methaqualone, have been linked to positive allosteric modulation of the GABAa receptor. mdpi.com However, these findings are specific to the derivatives studied and cannot be attributed to this compound.

Antiviral Activities

Preclinical studies investigating the antiviral potential of this compound are absent from the available literature. Research into related structures has shown some promise; for instance, various 4-aminoquinoline and quinazoline derivatives have been evaluated for activity against viruses such as SARS-CoV-2 and MERS-CoV. accscience.comnih.govmdpi.com Additionally, 2-methylquinazolin-4(3H)-one was identified as having potential activity against the Influenza A virus. mdpi.comnih.gov These activities are specific to the compounds tested.

Other Pre-clinical Biological Activities

No other specific pre-clinical biological activities for this compound have been reported. Research on the closely related 6-methylquinazolin-4(3H)-one scaffold has identified derivatives that act as binders for the BRD9 epigenetic reader, suggesting a potential role in cancer research for that specific chemical series. researchgate.netcnr.it

Due to the absence of specific research on this compound, creating data tables and detailing research findings as requested is not possible.

Structure Activity Relationship Sar and Computational Design Studies of Quinazolinone Derivatives

Elucidation of Structure-Activity Relationships (SAR)

SAR studies investigate how the variation of substituents at different positions on the quinazolinone scaffold influences the biological activity of the resulting molecules. This knowledge is crucial for optimizing lead compounds.

The biological activity of quinazolinone derivatives can be significantly modulated by the nature and position of various substituents on the core structure.

N1 and C2 Positions: Modifications at the N1 and C2 positions are critical for activity. For instance, in a series of 4-aminoquinazoline derivatives, the introduction of a carbonylamino group at the C2 position was found to be a key structural factor for high affinity and selectivity as opioid receptor like-1 (ORL1) antagonists. nih.gov

C3 Position: The substituent at the C3 position often plays a role in defining the spatial orientation of other groups and can influence interactions with biological targets. In some series, bulky substituents at this position can either enhance or diminish activity depending on the target's topology.

C4 Position: The 4-amino group is a common feature in many biologically active quinazolines and is often essential for their activity. In studies on 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors, substitutions on the 4-anilino phenyl ring were shown to have a significant impact on potency. For example, a 4-trifluoromethyl substituent slightly improved potency, while 4-fluoro, 3-chloro, 4-cyano, and 3-acetyl groups reduced it. nih.gov

C6 Position: The C6 position is a frequent site for modification to enhance potency and selectivity. In the aforementioned study on MERS-CoV inhibitors, various substituents on the 6-amino group were explored. It was found that introducing a 3-cyanobenzyl amine at this position, combined with a 3-chloro-4-fluoroaniline (B193440) at the C4 position, resulted in a compound with high inhibitory effect. nih.gov The presence of a methyl group at C6 has also been associated with potent biological activity in other contexts, such as in ORL1 antagonists. nih.gov

The following table summarizes the influence of substituents at the C4 and C6 positions on the anti-MERS-CoV activity of 4-anilino-6-aminoquinazoline derivatives.

| Compound | C4-Anilino Substituent | C6-Amino Substituent | IC50 (µM) |

| Reference | 3-Chloro-4-fluoro | 3-Methoxybenzyl | - |

| 6 | 4-Bromo | 3-Methoxybenzyl | Maintained Potency |

| 7 | 4-Fluoro | 3-Methoxybenzyl | Reduced Potency |

| 8 | 3-Chloro | 3-Methoxybenzyl | Reduced Potency |

| 9 | 4-Cyano | 3-Methoxybenzyl | Reduced Potency |

| 10 | 3-Acetyl | 3-Methoxybenzyl | Reduced Potency |

| 11 | 4-Trifluoromethyl | 3-Methoxybenzyl | Slightly Improved Potency |

| 12 | 3-Chloro-4-fluoro | 2-Methoxybenzyl | 3.8 |

| 13 | 3-Chloro-4-fluoro | 2-Hydroxybenzyl | 3.6 |

| 14 | 3-Chloro-4-fluoro | 3,4-Difluoro | 4.6 |

| 15 | 3-Chloro-4-fluoro | 4-Fluoro | 4.6 |

| 20 | 3-Chloro-4-fluoro | 3-Cyanobenzyl | 0.157 |

| 31 | 4-Trifluoromethyl | 2-Cyanobenzyl | Decreased Potency |

| 32 | 4-Trifluoromethyl | 3-Cyanobenzyl | 3.3 |

| 33 | 4-Trifluoromethyl | 4-Cyanobenzyl | 4.1 |

| 34 | 4-Trifluoromethyl | 3-Nitrobenzyl | 3.3 |

| 35 | 4-Trifluoromethyl | 4-Nitrobenzyl | 4.1 |

Data sourced from a study on 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. nih.gov

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For quinazolinone derivatives, key pharmacophoric features often include:

Hydrogen Bond Donors and Acceptors: The quinazolinone core itself contains hydrogen bond donors (at N1-H) and acceptors (the C2-keto group and nitrogen atoms in the ring system). The 4-amino group also serves as a potent hydrogen bond donor. These are crucial for anchoring the molecule within the active site of a target protein.

Aromatic/Hydrophobic Regions: The fused benzene (B151609) ring of the quinazolinone scaffold and any aromatic substituents provide hydrophobic surfaces that can engage in van der Waals and π-π stacking interactions with the target.

Defined Spatial Arrangement: The relative orientation of these features is critical. Molecular modeling studies on 4-aminoquinazoline derivatives as ORL1 antagonists have helped to clarify the structural factors, such as the spatial arrangement of substituents, that contribute to high affinity and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of novel compounds and for understanding the physicochemical properties that govern their potency.

Both 2D and 3D-QSAR methodologies are employed in the study of quinazolinone derivatives.

2D-QSAR: These models use descriptors that are calculated from the 2D representation of the molecule, such as topological indices, constitutional descriptors, and physicochemical properties.

3D-QSAR: These methods consider the three-dimensional structure of the molecules. The most common 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govnih.govmdpi.com

CoMFA calculates steric and electrostatic fields around a set of aligned molecules and correlates these fields with biological activity. nih.govnih.govmdpi.com

CoMSIA also calculates steric and electrostatic fields but adds hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed understanding of the SAR. nih.govnih.govmdpi.com

3D-QSAR studies on quinazoline (B50416) antifolate thymidylate synthase inhibitors have been performed using CoMFA and CoMSIA to better understand their mechanism of action and structure-activity relationships. nih.gov

The selection of appropriate molecular descriptors is a critical step in developing a robust QSAR model. These descriptors quantify various aspects of the molecular structure and properties. For quinazolinone derivatives, commonly used descriptors include:

Electronic Descriptors: Such as atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These describe the electronic aspects of the molecule and its reactivity.

Steric Descriptors: Like molecular weight, volume, and surface area, which describe the size and shape of the molecule.

Topological Descriptors: Which are numerical values derived from the 2D graph of the molecule and describe its connectivity and branching.

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which quantifies the lipophilicity of the molecule.

The interpretation of the QSAR model involves understanding which descriptors have the most significant impact on biological activity, thus providing insights for the design of new, more potent compounds.

The statistical quality and predictive ability of a QSAR model are assessed using various validation metrics. nih.gov

Coefficient of determination (R²): This parameter measures the goodness of fit of the model, indicating how much of the variance in the biological activity is explained by the model. Values closer to 1.0 indicate a better fit.

Leave-one-out cross-validation coefficient (Q² or q²): This is a measure of the internal predictive ability of the model. A Q² value greater than 0.5 is generally considered to indicate a model with good predictive power. nih.govnih.gov

Predictive R² (R²pred): This metric assesses the external predictive power of the model using a set of compounds that were not used in the model development (the test set). A higher R²pred value suggests a more robust and predictive model.

The following table presents the statistical parameters for CoMFA and CoMSIA models developed for a series of quinazoline antifolate thymidylate synthase inhibitors.

| Model | q² | r² |

| CoMFA | 0.573 | 0.935 |

| CoMSIA | 0.445 | 0.893 |

Data from a 3D-QSAR study on quinazoline antifolate thymidylate synthase inhibitors. nih.gov

In another 3D-QSAR study on quinazoline derivatives as EGFR inhibitors, the CoMFA model showed a q² of 0.608 and an r² of 0.979, while the CoMSIA model had a q² of 0.517 and an r² of 0.882, indicating robust and predictive models. nih.gov

| Model | q² | ONC | R²ncv | SEE | F |

| CoMFA | 0.608 | 8 | 0.979 | 0.166 | 257.40 |

| CoMSIA | 0.517 | 5 | 0.882 | 0.218 | 315.06 |

Statistical characteristics for 3D-QSAR derived from CoMFA and CoMSIA models for EGFR inhibitors. q²: cross-validated correlation coefficient; ONC: optimum number of components; R²ncv: non-cross-validated correlation coefficient; SEE: standard error of estimate; F: F-test value. nih.gov

Predictive Application of QSAR Models for Novel Quinazolinone Analogues

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are powerful predictive tools in drug design, enabling the estimation of the activity of novel or yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts and reducing costs. nih.govnih.gov

For quinazolinone derivatives, various 2D and 3D-QSAR models have been successfully developed to predict their activity against targets like Epidermal Growth Factor Receptor (EGFR) and Matrix Metalloproteinase-13 (MMP-13). nih.govacs.org These models are built using a training set of molecules with known activities and are validated using a separate test set to ensure their predictive power. acs.org

Key statistical parameters such as the squared correlation coefficient (R²), adjusted R² (R²_adj), and cross-validated R² (Q²) are used to assess the robustness and predictive capability of the models. nih.govacs.org For instance, a 2D-QSAR analysis on quinazoline derivatives as EGFR inhibitors for lung cancer yielded a model with strong predictive capabilities (R² = 0.745, Q²_cv = 0.669, and R²_test = 0.941). acs.org Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have produced reliable models for MMP-13 inhibitors, with CoMFA showing q² = 0.646 and r² = 0.992, and CoMSIA showing q² = 0.704 and r² = 0.992. nih.gov

The descriptors used in these models can be of various types, including constitutional, topological, physicochemical, and quantum chemical parameters. nih.gov For example, studies have shown that electrostatic, hydrophobic, and H-bond acceptor fields, as well as constitutional and charge descriptors, are significant for predicting the anticancer activity of quinazolinone derivatives. nih.govnih.gov

Based on the insights from these validated QSAR models, novel analogues of 4-Amino-6-methylquinazolin-2(1h)-one can be designed. By modifying substituents at various positions of the quinazolinone core, guided by the model's descriptors and contour maps, it is possible to predict which modifications would enhance biological activity. frontiersin.orgunar.ac.id For example, leveraging a QSAR model, 18 new molecules were designed by modifying the N-3 and C-6 positions of the quinazoline ring, where electronegative substituents were predicted to foster optimal interactions within the EGFR binding site. acs.org This predictive application streamlines the lead optimization process for developing more potent quinazolinone-based therapeutic agents. rsc.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.gov This method is instrumental in understanding intermolecular interactions, predicting binding affinities, and is widely used in drug discovery to screen virtual libraries and guide lead optimization. nih.govnih.gov For quinazolinone derivatives, docking studies have been crucial in elucidating their binding modes with various cancer-related targets, including EGFR, VEGFR2, Topoisomerase II, and c-Met. nih.govijcce.ac.ir

Prediction of Binding Modes and Affinities

Docking simulations predict how a ligand like a this compound derivative fits into the binding pocket of a protein target. The process generates multiple possible binding poses and ranks them using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). ijpsdronline.comresearchgate.net A lower binding energy score typically indicates a more favorable and stable interaction. ijpsdronline.com

Studies on various quinazolinone analogues have demonstrated their ability to bind effectively to the ATP-binding site of protein kinases like EGFR. nih.gov For example, docking of a potent quinazoline derivative (compound 8a) against EGFR and VEGFR-2 showed binding energies of -6.39 and -8.24 kcal/mol, respectively, suggesting a strong interaction, particularly with VEGFR-2. ijcce.ac.ir In another study, designed quinazolinone compounds exhibited superior docking scores (ranging from -171.379 to -179.138) compared to the standard drug Gefitinib (-127.495) against EGFR. researchgate.net

The reliability of docking protocols is often validated by redocking a co-crystallized ligand into the protein's active site and measuring the Root Mean Square Deviation (RMSD) between the predicted pose and the experimental one. An RMSD value below 2.0 Å is generally considered a successful validation. nih.gov

Table 1: Predicted Binding Affinities of Selected Quinazolinone Derivatives Against Various Protein Targets

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference Compound | Reference Binding Affinity (kcal/mol) |

| 4-Anilinoquinazolines | EGFR | -6.39 | Erlotinib | - |

| 4-Anilinoquinazolines | VEGFR-2 | -8.24 | Vandetanib | - |

| Quinazolinone Analogues | EGFR | -5.8 to -8.5 | Erlotinib | -5.8 |

| Quinazolinone Analogues | MMP-13 | - | - | - |

| Quinazolinone Analogues | NF-κB | -5.0 to -6.6 | Dexamethasone | -6.0 |

| This table is interactive. Data can be sorted and filtered. |

Analysis of Key Intermolecular Interactions (Hydrogen Bonding, Hydrophobic, Electrostatic, π-π Interactions)

The stability of a ligand-protein complex is governed by a network of intermolecular interactions. Molecular docking provides a detailed view of these interactions, which is critical for understanding the structure-activity relationship.

Hydrogen Bonding: This is a crucial interaction for the affinity and specificity of quinazolinone derivatives. For instance, the nitrogen atom of the quinazoline moiety is frequently observed forming hydrogen bonds with key residues like Thr766 in the EGFR active site. nih.gov The amino group of some derivatives has been shown to form hydrogen bonds with residues such as Asp239 and Lys241. nih.gov

Hydrophobic Interactions: These interactions are vital for ligand binding and stability. The quinazolinone ring itself can engage in hydrophobic contacts with nonpolar residues. researchgate.net In studies with EGFR, hydrophobic interactions with residues like Lys721, Ala719, Leu764, and Met769 have been reported. nih.gov

Electrostatic Interactions: These interactions involve charged or polar groups. The aromatic and pyrimidine (B1678525) rings of quinazolinone compounds can participate in electrostatic interactions with residues like His141. nih.gov

π-π Interactions: The aromatic rings of the quinazolinone scaffold can engage in π-π stacking or π-cation interactions with aromatic residues like tyrosine (Tyr) or histidine (His) in the binding pocket, further stabilizing the complex. nih.govresearchgate.net For example, interactions with His41 through π–cation interactions have been noted. nih.gov

Identification of Critical Amino Acid Residues in Protein Binding Pockets

Through docking analysis, specific amino acid residues within the binding pocket that are critical for ligand recognition and binding can be identified. For quinazolinone derivatives targeting protein kinases, several key residues have been consistently implicated.

In the context of EGFR, residues such as Met793 , Thr766 , Lys721 , Ala719 , Leu764 , and Met769 are frequently involved in interactions. nih.govresearchgate.net The nitrogen atom of the quinazoline ring often acts as a hydrogen bond acceptor from the backbone NH of Met793 in the hinge region, a hallmark interaction for many EGFR inhibitors. researchgate.net

For MMP-13 inhibitors, key residues identified include Ala238 , Thr245 , Thr247 , Met253 , Asn215 , and Lys140 , which are important for improving inhibitor activity and stability through hydrogen bonding and electrostatic interactions. nih.gov In studies targeting NF-κB, residues like Asp239 , Lys241 , Tyr57 , and His141 have been shown to be crucial for binding. nih.gov

Table 2: Key Amino Acid Residues Interacting with Quinazolinone Derivatives in Various Protein Targets

| Target Protein | Key Interacting Residues | Type of Interaction |

| EGFR | Met793, Thr766, Lys721, Ala719 | Hydrogen Bonding, Hydrophobic |

| MMP-13 | Ala238, Thr245, Met253, Lys140 | Hydrogen Bonding, Electrostatic |

| NF-κB | Asp239, Lys241, Tyr57, His141 | Hydrogen Bonding, Electrostatic, π-Interactions |

| DNA Gyrase | GLU50, ASN46, GLY77, ASP136 | Hydrogen Bonding |

| This table is interactive. Data can be sorted and filtered. |

Virtual Screening and Lead Optimization through Docking

Virtual screening is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.neteurekaselect.com Docking-based virtual screening is a powerful tool for hit identification, where thousands to millions of compounds are docked into the target's binding site and ranked based on their predicted binding affinity. nih.govresearchgate.net

This methodology has been applied to quinazoline derivatives to discover novel inhibitors. nih.govresearchgate.net For example, a virtual screening of 1000 quinazoline derivatives from the PubChem database, followed by filtering based on drug-likeness and ADMET properties, led to the identification of seven lead compounds with better binding scores against EGFR than the control drug. nih.govresearchgate.net

Once a hit or lead compound is identified, molecular docking is instrumental in lead optimization. By visualizing the binding mode of a compound like this compound, medicinal chemists can rationally design modifications to its structure to improve interactions with the target. For instance, if a specific region of the binding pocket is unoccupied, a substituent can be added to the ligand to form additional favorable interactions, thereby enhancing its potency and selectivity. ijcce.ac.ir

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic perspective, simulating the movements of atoms and molecules over time. researchgate.net MD simulations are used to assess the stability of the docked complex, analyze conformational changes, and refine the understanding of the binding interactions. nih.govfigshare.com

The stability of the quinazolinone derivative within the binding pocket is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein and ligand over the simulation period (e.g., 100 ns). nih.govresearchgate.net A stable RMSD plot, with fluctuations within an acceptable range (typically 1.0–3.5 Å for the protein), suggests that the ligand remains securely bound in its initial docked pose and that the complex is structurally stable. nih.gov

Furthermore, the Root Mean Square Fluctuation (RMSF) is calculated for each amino acid residue to identify flexible regions of the protein upon ligand binding. researchgate.net This analysis can highlight which residues in the binding pocket are most affected by the ligand's presence. researchgate.net MD simulations provide a more accurate and realistic model of the ligand-protein interaction, validating the results from molecular docking and offering deeper insights for the rational design of potent inhibitors based on the this compound scaffold. nih.gov

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Profiling

The evaluation of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug development pipeline. In silico ADMET prediction has become an indispensable tool for medicinal chemists, allowing for the early identification of compounds with potentially unfavorable pharmacokinetic profiles, thus reducing the likelihood of late-stage failures. For quinazolinone derivatives, including this compound, various computational models are employed to predict their ADMET characteristics.

These predictive studies are often based on a compound's physicochemical properties, which can be calculated from its chemical structure. Properties such as molecular weight, lipophilicity (logP), aqueous solubility, and the number of hydrogen bond donors and acceptors are fundamental to these predictions. nih.gov For instance, Lipinski's Rule of Five is a widely used guideline to assess the druglikeness of a chemical compound and its likelihood of being orally active. lew.romdpi.com

While specific experimental ADMET data for this compound is not extensively available in public literature, general predictions for the quinazolinone scaffold can be inferred from various studies on its derivatives. These studies often utilize commercially available software packages and web-based tools that employ quantitative structure-activity relationship (QSAR) models and machine learning algorithms. rsc.orgmdpi.com These tools predict a range of pharmacokinetic endpoints.

For example, a study on pyrazolylaminoquinazoline derivatives used applications like Lazar, ProTox, and ADMET Predictor to evaluate carcinogenicity, mutagenicity, hepatotoxicity, and other toxicological endpoints. researchgate.net Another study on quinazolin-4(3H)-one derivatives utilized the Molinspiration server to analyze molecular descriptors and drug-likeness properties, confirming that the synthesized compounds were in good agreement with Lipinski's Rules. lew.ro Such preliminary in silico pharmacokinetic studies are crucial as experimental evaluation of ADMET profiles is both time-consuming and costly. lew.ro

The general findings for many quinazolinone derivatives suggest good potential for oral bioavailability. They often exhibit favorable absorption characteristics, including high intestinal absorption and good cell permeability. mdpi.commdpi.com However, specific substitutions on the quinazolinone core can significantly impact these properties. For instance, increasing lipophilicity might enhance absorption but could also lead to higher plasma protein binding or increased metabolic clearance. nih.gov

The table below illustrates a typical set of predicted ADMET properties for a hypothetical quinazolinone derivative, showcasing the type of data generated in such in silico studies.

| Property | Predicted Value/Comment | Significance in Drug Development |

| Absorption | ||

| Human Intestinal Absorption | High | Indicates good absorption from the gastrointestinal tract, a prerequisite for oral drugs. |

| Caco-2 Permeability | High | Suggests the ability of the compound to cross the intestinal epithelial barrier. |

| P-glycoprotein Substrate | No | A non-substrate status is desirable as P-gp can pump drugs out of cells, reducing their efficacy. |

| Distribution | ||

| BBB Permeability | Low to Moderate | Predicts the ability to cross the blood-brain barrier; low permeability is preferred for peripherally acting drugs. |

| Plasma Protein Binding | High | High binding can limit the free drug concentration available to exert its pharmacological effect. |

| Metabolism | ||

| CYP450 2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions mediated by this major drug-metabolizing enzyme. |

| Excretion | ||

| Renal Clearance | Moderate | Indicates the likely route and rate of elimination from the body via the kidneys. |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagenic | Predicts the likelihood of the compound causing genetic mutations. |

| hERG Inhibition | Low Risk | Low risk of causing cardiotoxicity, a major concern in drug safety. |

| Hepatotoxicity | Low Probability | Predicts the potential for liver damage. |

Application of Cheminformatics and Artificial Intelligence in Quinazolinone Drug Design

The fields of cheminformatics and artificial intelligence (AI) have revolutionized the process of drug design and discovery, and their application to the quinazolinone scaffold is no exception. nih.gov These computational techniques enable the efficient analysis of large chemical datasets, the identification of structure-activity relationships (SAR), and the de novo design of novel molecules with desired biological activities. researchgate.netresearchgate.net

Cheminformatics tools are extensively used to manage and analyze the chemical and biological data associated with quinazolinone derivatives. This includes the creation of chemical libraries, similarity searching, and the development of QSAR models. nih.gov QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For quinazolinone derivatives, these models have been instrumental in understanding how different substituents on the quinazolinone ring influence their therapeutic effects, such as anticancer or antimicrobial activities. mdpi.comacs.org By elucidating these relationships, medicinal chemists can prioritize the synthesis of compounds that are predicted to have enhanced potency and selectivity. nih.govacs.org

Molecular docking, a key computational technique, is frequently employed to predict the binding orientation of quinazolinone derivatives to their biological targets, such as protein kinases. nih.govmdpi.com This provides insights into the molecular interactions that are crucial for biological activity and helps in the rational design of more potent inhibitors. rsc.org

The integration of AI and cheminformatics creates a powerful pipeline for accelerated drug discovery. This synergy allows for rapid iterations of the design-make-test-analyze cycle, significantly shortening the timeline for identifying promising lead compounds. chemrxiv.org

The table below summarizes the application of various cheminformatics and AI techniques in the design of quinazolinone-based drugs.

| Technique | Application in Quinazolinone Drug Design | Example/Outcome |

| Cheminformatics | ||

| QSAR Modeling | To establish relationships between chemical structure and biological activity, guiding the optimization of lead compounds. mdpi.comnih.gov | Identification of key structural features of quinazolinones that are essential for their anticancer activity. |

| Molecular Docking | To predict the binding modes of quinazolinone derivatives within the active site of a target protein, aiding in structure-based drug design. rsc.org | Elucidating the interactions of quinazolinone-based EGFR inhibitors, leading to the design of more potent and selective compounds. nih.gov |

| Pharmacophore Modeling | To identify the essential 3D arrangement of chemical features required for biological activity, used for virtual screening and de novo design. researchgate.net | Development of a pharmacophore model for a specific class of quinazolinone inhibitors to screen large compound libraries for new hits. |

| Virtual Screening | To computationally screen large databases of chemical compounds to identify those that are likely to bind to a drug target. | Discovery of novel quinazolinone-based antibacterial agents by virtually screening millions of compounds. acs.org |

| Artificial Intelligence (AI) | ||

| Machine Learning | To build predictive models for biological activity, ADMET properties, and other relevant endpoints based on large datasets of quinazolinone derivatives. mdpi.com | A machine learning model that accurately predicts the tyrosinase inhibitory activity of new quinazolinone derivatives. mdpi.com |

| Deep Learning/Generative Models | For the de novo design of novel quinazolinone structures with optimized properties, exploring new areas of chemical space. chemrxiv.org | Generation of novel quinazolinone scaffolds with predicted high affinity for a specific kinase target and favorable pharmacokinetic properties. |

Future Perspectives and Academic Challenges in Quinazolinone Research

Innovation in Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of quinazolinone derivatives is continuously evolving, with a significant push towards methods that are not only efficient but also environmentally benign. nih.govfrontiersin.org Traditional methods often require harsh reaction conditions, long reaction times, and the use of hazardous reagents. ujpronline.com Future research is centered on the development of green and sustainable synthetic protocols.

Key areas of innovation include:

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources have been shown to accelerate reaction rates, improve yields, and reduce the use of volatile organic solvents. nih.govujpronline.comresearchgate.net

Catalyst Development: The exploration of novel catalysts, including metal-based (e.g., copper, palladium, zinc) and organocatalysts, is a major focus. nih.govfrontiersin.org The goal is to develop highly efficient, selective, and reusable catalytic systems. For instance, zinc-catalyzed cyclization and copper-catalyzed nucleophilic addition have demonstrated promise. nih.gov

Multi-Component Reactions (MCRs): One-pot synthesis strategies that combine multiple starting materials in a single step are gaining traction. frontiersin.orgmdpi.com These methods offer high atom economy and reduce waste generation.

Flow Chemistry: Continuous flow technology can lead to significant improvements in yield and reduced reaction times for quinazolinone synthesis. nih.gov

These advancements aim to make the synthesis of complex quinazolinone derivatives more practical, cost-effective, and environmentally friendly.

Strategic Design of Quinazolinone Derivatives with Improved Target Selectivity and Potency

A primary challenge in quinazolinone-based drug discovery is enhancing the selectivity and potency of these compounds for their biological targets. nih.govnih.gov The broad bioactivity of the quinazolinone scaffold, while advantageous, can also lead to off-target effects. Structure-activity relationship (SAR) studies are crucial in this regard, revealing that substitutions at positions 2, 3, 6, and 8 of the quinazolinone ring system significantly influence pharmacological activity. mdpi.comnih.gov

Future strategies will involve:

Pharmacophore Modeling and 3D-QSAR: These computational tools will be instrumental in designing derivatives with optimized interactions with the target's active site. nih.gov

Fragment-Based Drug Design: This approach involves identifying small molecular fragments that bind to the target and then linking them to create a more potent lead compound.

Isosteric Replacement: Replacing certain functional groups with others that have similar physical and chemical properties can fine-tune the compound's activity and pharmacokinetic profile.

For a compound like 4-Amino-6-methylquinazolin-2(1h)-one, these design strategies could be employed to develop analogues with superior efficacy and a better safety profile.

Identification and Validation of Novel Biological Targets for Quinazolinone-Based Agents

Quinazolinone derivatives have been shown to interact with a wide array of biological targets, including enzymes like epidermal growth factor receptor (EGFR), PI3K, and dihydrofolate reductase (DHFR), as well as microtubules. nih.govnih.gov However, the full therapeutic potential of this class of compounds is likely yet to be realized.

A significant academic challenge lies in the identification and validation of novel biological targets. This involves:

High-Throughput Screening: Screening large libraries of quinazolinone derivatives against a diverse panel of biological targets can uncover new mechanisms of action.

Chemical Proteomics: This technique can be used to identify the protein targets of a bioactive compound directly in a complex biological sample.

Genetic and Genomic Approaches: Techniques like CRISPR-Cas9 screening can help identify genes and pathways that are essential for the activity of a quinazolinone derivative.

The discovery of new targets will open up avenues for the development of quinazolinone-based therapies for a wider range of diseases.

Development of Hybrid Quinazolinone Scaffolds for Multi-Target Approaches

The concept of "one drug, multiple targets" is gaining prominence in the treatment of complex diseases like cancer. nih.gov Molecular hybridization, which involves covalently linking two or more pharmacophores, is a promising strategy for developing multi-target agents. nih.govnih.gov Quinazolinone is an ideal scaffold for this approach due to its synthetic tractability and broad biological activity.

Examples of hybrid quinazolinone scaffolds include:

Quinazolinone-Chalcone Hybrids: These have shown potential as anticancer agents. nih.gov

Quinazolinone-Thiazolidinone Hybrids: Investigated for their anticancer properties. isciii.es

Quinazolinone-Triazole Hybrids: Synthesized and evaluated for their biological activities. nih.gov

The development of such hybrid molecules could lead to therapies with improved efficacy and a reduced likelihood of drug resistance. nih.gov

Addressing Pre-clinical Drug Resistance Mechanisms in Disease Models

Drug resistance is a major obstacle in the long-term efficacy of many therapeutic agents. Understanding and overcoming the mechanisms of resistance to quinazolinone-based drugs is a critical area of research. For instance, in the context of cancer therapy, resistance to EGFR inhibitors can arise from secondary mutations in the EGFR gene.

Future research will need to focus on:

Identifying Resistance Mechanisms: Utilizing preclinical models to elucidate the molecular pathways that lead to resistance.

Developing Next-Generation Inhibitors: Designing quinazolinone derivatives that can overcome known resistance mutations.

Combination Therapies: Exploring the synergistic effects of quinazolinone-based agents with other drugs to prevent or delay the onset of resistance.

Addressing drug resistance is essential for the successful clinical translation of promising quinazolinone derivatives.

Integration of Advanced Computational Approaches with Experimental Research for Rational Drug Design

The synergy between computational and experimental methods is revolutionizing drug discovery. researchgate.netjddhs.com Computer-aided drug design (CADD) plays a vital role in the rational design of quinazolinone derivatives. researchgate.netglobethesis.com

Advanced computational approaches include:

Molecular Docking: Predicting the binding mode and affinity of a ligand to its target protein. nih.goveco-vector.com

Molecular Dynamics Simulations: Simulating the dynamic behavior of the ligand-target complex to provide insights into binding stability. jddhs.com

Quantum Mechanical Calculations: Providing a more accurate description of the electronic properties of molecules to refine binding energy calculations. nih.gov

Machine Learning and Artificial Intelligence: These tools can be used to predict the biological activity and pharmacokinetic properties of new compounds, accelerating the design-synthesize-test cycle. researchgate.netjddhs.com

The integration of these in silico methods with traditional experimental research allows for a more efficient and cost-effective drug discovery process. researchgate.net

Emerging Applications of Quinazolinones Beyond Traditional Pharmacology

The unique chemical properties of the quinazolinone scaffold extend its potential applications beyond medicine. Recent research has highlighted the promise of quinazolinone derivatives in materials science and bioimaging. rsc.orgresearchgate.net

Emerging applications include:

Luminescent Materials: Certain quinazolinone derivatives exhibit fluorescence, making them candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. rsc.orgresearchgate.net

Bioimaging Probes: The fluorescent properties of some quinazolinones, combined with their good biocompatibility and low toxicity, make them suitable for use as fluorescent probes for biological imaging. rsc.orgresearchgate.netmdpi.comnih.gov They can be designed to selectively detect and visualize specific biomolecules or cellular processes.

The exploration of these non-pharmacological applications represents an exciting new frontier in quinazolinone research.

Q & A

Q. What are the standard synthetic routes for 4-Amino-6-methylquinazolin-2(1H)-one, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of anthranilic acid derivatives with urea or thiourea under acidic conditions. For example, derivatives like 3-(4-chloro-phenyl)-2-thio-2,3-dihydro-1H-quinazolin-4-one are synthesized by reacting 4-chlorobenzaldehyde with methyl thioacetate, followed by hydrogenation . Purity optimization involves recrystallization using ethanol-water mixtures or column chromatography with silica gel (ethyl acetate/hexane eluent). Monitoring via TLC and HPLC ensures removal of byproducts like unreacted amines or dimeric impurities .

Q. How is the structural characterization of this compound performed using spectroscopic methods?

- Methodological Answer : Characterization combines 1H/13C NMR , IR , and mass spectrometry . For NMR, DMSO-d6 is a common solvent, with peaks analyzed for substituent effects (e.g., methyl groups at δ ~2.3 ppm, aromatic protons at δ 7.2–8.4 ppm). IR confirms carbonyl stretches (C=O at ~1630–1670 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]+ for C9H9N3O at m/z 176.0819) . X-ray crystallography may resolve tautomeric forms in solid-state structures .

Q. What in vitro assays are used to evaluate its biological activity?

- Methodological Answer : Common assays include:

- Antimicrobial screening : Broth microdilution (MIC determination against S. aureus, E. coli) .

- Anticancer assays : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HepG2), with IC50 calculations .

- Enzyme inhibition : Fluorometric SIRT1 inhibition assays using NAD+-dependent deacetylation protocols . Controls include known inhibitors (e.g., EX-527) and solvent blanks to exclude false positives.

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data across studies?

- Methodological Answer : Contradictions arise from variations in assay conditions (e.g., serum concentration, incubation time) or compound purity. Strategies include:

- Replicating assays under standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .

- Purity verification : HPLC (>95% purity) and elemental analysis to exclude batch variability .

- Dose-response curves : Testing a wider concentration range (e.g., 0.1–100 µM) to identify threshold effects .

Q. What strategies optimize reaction yields in microwave-assisted synthesis?

- Methodological Answer : Microwave synthesis reduces reaction time (4–10 minutes vs. hours) and improves yields (e.g., 60–97% for quinazolinones). Key parameters:

- Power and temperature : 280 W, 120°C for cyclization steps .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance microwave absorption .

- Catalyst-free conditions : Avoiding metal catalysts reduces purification steps .

Q. How do computational methods aid in understanding structure-activity relationships (SAR)?

- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding to targets like SIRT1, identifying critical interactions (e.g., hydrogen bonds with Glu 230). DFT calculations (Gaussian 09) optimize geometries and calculate electrostatic potentials, linking electron-deficient quinazolinone rings to enhanced activity . QSAR models using Hammett constants (σ) correlate substituent electronic effects with IC50 values .

Q. What green chemistry approaches apply to its synthesis?